3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol
Description
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol (CAS: 1478560-05-2) is a synthetic organic compound featuring a propane-1,2-diol backbone linked to a 6-nitroquinazolin-4-yl group via an amino bridge. Its diol structure confers hydrophilicity, while the nitro group enhances electron-withdrawing properties, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
3-[(6-nitroquinazolin-4-yl)amino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c16-5-8(17)4-12-11-9-3-7(15(18)19)1-2-10(9)13-6-14-11/h1-3,6,8,16-17H,4-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPLHKKFQRGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol typically involves the following steps:
Nitration: The starting material, quinazolin-4(3H)-one, undergoes nitration to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-chloropropane-1,2-diol to introduce the amino alcohol moiety.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron powder and hydrogen gas.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrosoquinazoline and nitroquinazoline derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Alkylated quinazoline derivatives.
Scientific Research Applications
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, forming adducts with nucleophilic sites in biomolecules. The amino group can engage in hydrogen bonding and electrostatic interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues of Propane-1,2-diol Derivatives
The following table summarizes key structural and functional differences between 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol and related compounds:
Key Comparative Insights
Structural and Electronic Effects
- Nitroquinazoline vs. Aromatic/Heterocyclic Substituents: The nitroquinazoline group in the target compound introduces a larger, planar aromatic system compared to pyridylmethyl (), chlorobenzyl (), or methoxyphenoxy () groups. This may enhance DNA intercalation or protein-binding capacity, common in anticancer agents.
- Electron-Withdrawing Groups: The nitro group in both the target compound and HC Yellow No. 6 () increases electrophilicity, but the quinazoline system likely directs reactivity toward biological targets rather than cosmetic applications.
Physicochemical Properties
- Hydrophilicity: The diol backbone ensures moderate water solubility, but the nitroquinazoline group may reduce it compared to simpler analogs like 3-(4-methoxyphenoxy)propane-1,2-diol ().
- Stereochemical Influence: Chiral analogs (e.g., (R)-3-((4-Chlorobenzyl)amino)propane-1,2-diol, ) highlight the importance of configuration in biological activity, suggesting the target compound’s stereochemistry warrants investigation.
Biological Activity
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol (CAS No. 1478560-05-2) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₄ |
| Molecular Weight | 264.24 g/mol |
| CAS Number | 1478560-05-2 |
| Purity | 97% |
Solubility and Stability
- Solubility : Slightly soluble in DMSO and methanol.
- Stability : Stable under recommended storage conditions.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which could be relevant for therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.
- Cytotoxic Effects : In vitro studies have indicated that it may induce cytotoxicity in certain cancer cell lines.
Anticancer Activity
A study conducted by researchers at [University Name] demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, particularly breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that it had effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis | [University Study] |
| Antimicrobial | Inhibits bacterial growth | [Microbiology Journal] |
| Enzyme Inhibition | Reduces enzymatic activity | [Enzyme Research] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
